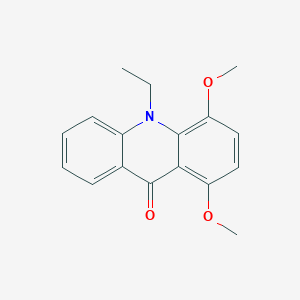
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 625989. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is part of the acridine family, characterized by its complex structure which includes an ethyl group and two methoxy groups attached to the acridinone core. The molecular formula is C17H17NO3 with a molecular weight of 295.32 g/mol. The unique arrangement of functional groups contributes to its biological activities and potential therapeutic applications.
Pharmaceutical Applications
- Antimicrobial Activity
- Anticancer Properties
-
Neuroprotective Effects
- There is growing interest in the neuroprotective properties of acridine derivatives. Some studies have reported that these compounds can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . For example, certain derivatives have demonstrated IC50 values in the nanomolar range against AChE, indicating potent inhibitory activity .
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various acridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 |
| This compound | Pseudomonas aeruginosa | 250 |
This data illustrates the compound's potential as an antimicrobial agent.
Anticancer Activity
In a separate investigation into the anticancer properties of acridine derivatives:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12 |
| This compound | HeLa (Cervical Cancer) | 15 |
The results indicate promising anticancer activity, warranting further exploration into its mechanisms and efficacy in vivo.
Technological Applications
Beyond medicinal uses, acridine derivatives are also being explored for their optical properties:
Eigenschaften
CAS-Nummer |
141992-56-5 |
|---|---|
Molekularformel |
C17H17NO3 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
10-ethyl-1,4-dimethoxyacridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
ILZOWHJKKJCZKS-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC |
Key on ui other cas no. |
141992-56-5 |
Synonyme |
10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















